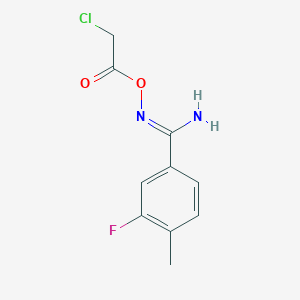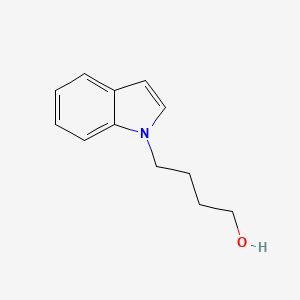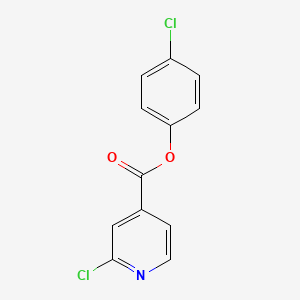
5-Fluoro-2,3-dihydro-1,4-benzodioxine
Übersicht
Beschreibung
5-Fluoro-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 69464-49-9 . It has a molecular weight of 154.14 . The IUPAC name for this compound is 5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine .
Synthesis Analysis
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine can be achieved from 3-FLUOROCATECHOL and 1,2-Dibromoethane .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydro-1,4-benzodioxine is represented by the InChI code: 1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 .Physical And Chemical Properties Analysis
5-Fluoro-2,3-dihydro-1,4-benzodioxine is a liquid at room temperature . More detailed physical and chemical properties could not be found in the available resources.Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-inflammatory Potential
Research demonstrates the potential of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives in treating bacterial infections and inflammatory conditions. A study synthesized new sulfonamides with a 1,4-benzodioxin ring, showing significant antibacterial activity against various Gram-positive and Gram-negative strains. These compounds also displayed inhibition against the lipoxygenase enzyme, suggesting a role in treating inflammatory diseases (Abbasi et al., 2017).
Herbicidal Applications
5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives have been investigated for their use as herbicides. Compounds in this category have shown herbicidal activity comparable to other protoporphyrinogen oxidase (protox)-inhibiting herbicides. One such compound demonstrated safety to crops like cotton and maize when applied at pre-emergent stages, suggesting its potential as an effective herbicide (Huang et al., 2005).
Antifungal Applications
A boron-containing molecule, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), derived from 5-Fluoro-2,3-dihydro-1,4-benzodioxine, has been identified as a promising antifungal agent for potentially treating onychomycosis, a fungal infection of nails. This molecule is currently undergoing clinical trials for topical treatment of this condition (Baker et al., 2006).
Anticancer Potential
Derivatives of 5-Fluoro-2,3-dihydro-1,4-benzodioxine have shown potential in anticancer therapy. Research indicates that certain compounds in this class can inhibit the growth of MCF-7 cancer cells and induce apoptosis, highlighting their potential role in cancer treatment (Saniger et al., 2003).
Synthesis and Structural Characterization
Several studies focus on the synthesis and structural characterization of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives. These studies provide crucial insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and agriculture (Abbasi et al., 2020).
Antidepressant Properties
Research on dual-action antidepressants derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene indicates the potential antidepressant properties of 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives. These compounds exhibit both serotonin receptor affinity and serotonin reuptake inhibition, which are key mechanisms in antidepressant action (Silanes et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the 2,3-dihydrobenzodioxine substructure, which is present in this compound, has the ability to interact with specific biological receptors and enzymes . These interactions can influence cellular pathways in a targeted manner .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes .
Pharmacokinetics
The compound’s molecular weight (15414 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed. The compound’s solubility, stability, and permeability would also influence its ADME properties .
Result of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2,3-dihydro-1,4-benzodioxine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . For instance, the compound is typically stored at room temperature, suggesting that it is stable under these conditions .
Eigenschaften
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSLFPHWBGATPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69464-49-9 | |
| Record name | 5-fluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3042913.png)
![N1-[4-(tert-butyl)phenyl]-2-({5-(6-chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042914.png)
![4-Chloro-6-((5-[3,5-di(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)thio)-2-(methylthio)pyrimidine](/img/structure/B3042916.png)
![N-(5-bromo-2-chloro-3-pyridyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3042917.png)
![[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3042920.png)

![N4-[3-(trifluoromethyl)phenyl]-2-chloroisonicotinamide](/img/structure/B3042922.png)



![N'3-[5-chloro-3-(trifluoromethyl)-2-pyridyl]-2,5-dichloropyridine-3-carbohydrazide](/img/structure/B3042927.png)


![2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3042933.png)